molecular formula C24H20O5 B15006376 Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B15006376
M. Wt: 388.4 g/mol
InChI Key: OWKKMHDTAHKRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.

Scientific Research Applications

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-4’,7-dimethoxyflavone
  • 7-Hydroxy-5-methoxyisoflavone
  • 7-Methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone

Uniqueness

Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H20O5/c1-3-28-24(26)21-20-14-17(25)13-19(15-9-11-18(27-2)12-10-15)23(20)29-22(21)16-7-5-4-6-8-16/h4-14,25H,3H2,1-2H3

InChI Key

OWKKMHDTAHKRPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)OC)O)C4=CC=CC=C4

Origin of Product

United States

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